molecular formula C42H71N3O16 B1671928 Ammonium glycyrrhizate CAS No. 53956-04-0

Ammonium glycyrrhizate

Cat. No. B1671928
CAS RN: 53956-04-0
M. Wt: 874 g/mol
InChI Key: ILRKKHJEINIICQ-YLBMWBJISA-N
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Description

Ammonium Glycyrrhizate (AG) is an organic molecular entity derived from Glycyrrhiza, a plant commonly known as licorice . It is an oleanolic acid that exhibits antiallergic, antibacterial, and antiviral properties . AG is used topically for allergic or infectious skin inflammation and orally for its aldosterone effects in electrolyte regulation .


Synthesis Analysis

The synthesis of AG involves complex biochemical processes. High-Performance Liquid Chromatography (HPLC) analysis has been used to examine AG listed in the monographs of the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) . The analysis involved performing HPLC on their sample standards or reference reagents under reported and modified conditions .


Molecular Structure Analysis

AG has a complex molecular structure with a molecular formula of C42H65NO16 . Its IUPAC name is quite complex, indicating the presence of multiple functional groups and chiral centers .

Scientific Research Applications

Enrichment and Purification Techniques

Ammonium glycyrrhizate can be effectively enriched from licorice roots using isoelectric focused adsorptive bubble chromatography, a technique demonstrating its potential in separating and concentrating this compound from natural sources (Karaogul et al., 2016).

Topical Drug Delivery Systems

In the field of dermatology, ammonium glycyrrhizate is studied for its use in ultradeformable liposomes for skin delivery. This approach aims to enhance the compound's penetration through the skin, indicating its potential as an anti-inflammatory agent in topical treatments (Barone et al., 2020).

Respiratory System Applications

This compound shows promise in treating respiratory system diseases due to its anti-inflammatory and anti-allergy effects, making it a valuable asset in clinical settings (Hou Chang-ku, 2009).

Antiviral Applications in Agriculture

Ammonium glycyrrhizate also finds application in agriculture, particularly in enhancing potato resistance against viruses. This application highlights its potential role in plant protection and agricultural biotechnology (Shoala et al., 2021).

Spectral and Structural Analysis

The spectral characteristics and structure identification of ammonium glycyrrhizate provide essential insights for its application in pharmaceuticals and research, showcasing the importance of detailed chemical analysis (Zhao Yanya, 2014).

Therapeutic Applications

Notably, studies have explored its use in preventing apoptosis and mitochondrial dysfunction in cell lines and its potential in treating neuropathic pain in animal models, suggesting its broader therapeutic applications (Ciarlo et al., 2021).

Environmentally Friendly Synthesis Methods

Research into acid-freetechniques for preparing glycyrrhetinic acid from ammonium glycyrrhizinate highlights the potential for more sustainable and eco-friendly methods in pharmaceutical production (Lekar et al., 2015).

Enhancing Antioxidant Activity

Studies also indicate that certain formulations, such as unsaturated fatty acid vesicles, can improve the antioxidant activity of ammonium glycyrrhizinate, further expanding its potential in pharmaceutical applications (Cristiano et al., 2021).

Complexation with Other Compounds

Research on forming molecular complexes with other compounds, like rutin, opens doors to new pharmaceutical formulations and applications, showcasing the versatility of ammonium glycyrrhizinate (Yakovishin et al., 2022).

Immunomodulatory Effects

Investigations into the immunomodulatory properties of ammonium glycyrrhizate suggest its potential use in treating various immune-related conditions and diseases (Murav'ev et al., 2004).

Novel Delivery Systems

Development of novel delivery systems like chitosan nanoparticles for ammonium glycyrrhizinate indicates the ongoing efforts to enhance its bioavailability and therapeutic efficacy (Wu et al., 2005).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKKHJEINIICQ-OOFFSTKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68083-53-4
Record name α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68083-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium glycyrrhizate

CAS RN

53956-04-0
Record name Ammonium glycyrrhizinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53956-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium glycyrrhizate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1)
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Record name Ammonium glycyrrhizate
Source European Chemicals Agency (ECHA)
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Record name AMMONIUM GLYCYRRHIZATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
521
Citations
A Barone, MC Cristiano, F Cilurzo, M Locatelli… - Colloids and Surfaces B …, 2020 - Elsevier
Glycyrrhiza glabra L. is a native plant of Central and South-Western Asia that is also diffused in the Mediterranean area and contains several bioactive compounds such as: flavonoids, …
Number of citations: 49 www.sciencedirect.com
Cosmetic Ingredient Review … - … journal of toxicology, 2007 - pubmed.ncbi.nlm.nih.gov
… Ammonium Glycyrrhizate was not genotoxic in in vivo and in … up to 4% Ammonium Glycyrrhizate had no treatment related … normal individuals given oral Ammonium Glycyrrhizate at 6 g/…
Number of citations: 92 pubmed.ncbi.nlm.nih.gov
K Kamata, J Tatsuzaki, T Ishikawa, R Arai… - Journal of Natural …, 2023 - Springer
… We examined ammonium glycyrrhizate listed in the monographs of the European … of ammonium glycyrrhizate and impurities in the EP and USP should be revised to the β-configuration. …
Number of citations: 3 link.springer.com
MC Cristiano, A Mancuso, M Fresta, D Torella… - Pharmaceutics, 2021 - mdpi.com
Linoleic and oleic acids are natural unsaturated fatty acids involved in several biological processes and recently studied as structural components of innovative nanovesicles. The use of …
Number of citations: 18 www.mdpi.com
LA Yakovishin - AIP Conference Proceedings, 2021 - pubs.aip.org
The 1: 1 molecular complex of ammonium glycyrrhizate (GC) with cholesterol (Chol) was obtained in 80% aqueous ethanol. GC is monoammonium salt of glycyrrhizic acid (GA). GA is …
Number of citations: 6 pubs.aip.org
VR Khairutdinov, AV Samtsov - Vestnik dermatologii i venerologii, 2020 - vestnikdv.ru
Background. Despite the advances achieved in recent years in the treatment of AD, prevention and rehabilitation of patients, who suffering from this disease, belong to the most difficult …
Number of citations: 3 vestnikdv.ru
F Maione, P Minosi, A Di Giannuario, F Raucci… - Molecules, 2019 - mdpi.com
… Effects induced by vehicle (Hepes, 10 mL/kg, ip) and ammonium glycyrrhizate (AG, 50 or … Effects induced by vehicle (Hepes, 10 mL/kg, ip) and ammonium glycyrrhizate (AG, 50 or 150 …
Number of citations: 33 www.mdpi.com
DN Dalimov, YT Isaev, AM Saiitkulov - Chemistry of natural compounds, 2001 - Springer
Molecular Complexes of Ammonium Glycyrrhizate with Certain Medicinal Agents and Their Interferon-Inducing Activity … MOLECULAR COMPLEXES OF AMMONIUM …
Number of citations: 8 link.springer.com
EFSA Panel on Additives and Products or … - EFSA …, 2015 - Wiley Online Library
Glycyrrhizic acid is extracted from the dried and ground rhizome and root portions of the perennial leguminous plant Glycyrrhiza glabra L., native to southern Europe and Central Asia, or …
Number of citations: 3 efsa.onlinelibrary.wiley.com
LA Yakovishin, VD Ratnikov, PI Bazhan… - Chimica Techno Acta …, 2022 - elar.urfu.ru
A new 1:1 molecular complex of triterpene glycoside ammonium glycyrrhizate (GC) with flavonoid glycoside rutin (Rut) was obtained in aqueous ethanol. The stability constant (9.70.2)…
Number of citations: 1 elar.urfu.ru

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